molecular formula C15H28O4 B1365369 Diisobutylmalonic Acid Diethyl Ester CAS No. 81749-14-6

Diisobutylmalonic Acid Diethyl Ester

Cat. No. B1365369
CAS RN: 81749-14-6
M. Wt: 272.38 g/mol
InChI Key: NIXFNZVGGMZGPZ-UHFFFAOYSA-N
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Scientific Research Applications

Reductive A-Deacetoxylation

Diethyl allylmalonates or 2-arylalkanoic esters can be prepared through the reductive α-deoxygenation of corresponding α-acetoxy or α-alkony esters. This process involves generating ester enolates under aprotic conditions, allowing for a one-pot reductive-alkylation. Diethyl oxomalonate, in particular, can be used as a conjunctive reagent in this procedure (Pardo, Ghosh, & Salomon, 1981).

Percutaneous Penetration Study

The percutaneous penetration of squaric acid and its esters, including diethyl and dibutylester, was studied in hairless mouse and human skin in vitro. This study aimed to understand how these esters deliver squaric acid through the skin, which is relevant in contact sensitization therapy for conditions like alopecia areata (Sherertz & Sloan, 2004).

Environmental Impact Assessment

Phthalate esters, including di-(2-ethy hexyl) phthalate, diethyl phthalate, and dibutyl phthalate, were assessed for their biological impact. The study explored their cytotoxicity, endocrine disruption potential, and effects on xenobiotic metabolism in developing fish embryos. This research is crucial for understanding the environmental impact of these compounds (Mankidy, Wiseman, Ma, & Giesy, 2013).

Degradation in Aqueous Solutions

The degradation of diisobutyl phthalate (DiBP) in aqueous solutions through the electro-Fenton process was investigated. This process, which uses a sacrificial anode, proved effective in removing DiBP from water under optimal conditions. The study provides insights into advanced oxidation technologies for treating water contaminated with phthalate esters (Yang et al., 2020).

Phthalate Exposure from Bottled Water

A study on the exposure to phthalic acid and phthalate esters, including diisobutyl phthalate, from mineral water stored in polyethylene terephthalate and glass bottles was conducted. This research highlights the potential human exposure to these compounds through bottled water, although the levels observed did not pose significant health risks (Montuori et al., 2008).

properties

IUPAC Name

diethyl 2,2-bis(2-methylpropyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O4/c1-7-18-13(16)15(9-11(3)4,10-12(5)6)14(17)19-8-2/h11-12H,7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXFNZVGGMZGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)C)(CC(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisobutylmalonic Acid Diethyl Ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Saito, N Saito - Hierarchical Bottom-Up Methodology for Integrating …, 2013 - Springer
… The Krapcho decarboxylation of diisobutylmalonic acid diethyl ester 12 and the subsequent reduction using lithium aluminum hydride gave 4-methyl-2-(2-methylpropyl)-pentanol 14. …
Number of citations: 0 link.springer.com
N Saito, R Terakawa, M Shigeno… - The Journal of …, 2011 - ACS Publications
… Under an argon atmosphere, a mixture of diisobutylmalonic acid diethyl ester 1 (6.38 g, 23.4 mmol), lithium chloride (5.96 g, 0.141 mol), and water (2.50 mL, 0.140 mmol) in dimethyl …
Number of citations: 40 pubs.acs.org
N Saito - 2013 - books.google.com
… The Krapcho decarboxylation of diisobutylmalonic acid diethyl ester 12 and the subsequent reduction using lithium aluminum hydride gave 4-methyl-2(2-methylpropyl)-pentanol 14. …
Number of citations: 4 books.google.com

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